2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide
Description
The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide features a fused pyrrolo-triazole core substituted with a 4-ethylphenyl group at position 5 and an acetamide-linked 4-phenoxyphenyl moiety. While direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., triazole-pyrrole hybrids, thiazolo-pyrimidines) exhibit antimicrobial, antitumor, and enzyme-modulating activities .
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-2-17-8-12-19(13-9-17)31-25(33)23-24(26(31)34)30(29-28-23)16-22(32)27-18-10-14-21(15-11-18)35-20-6-4-3-5-7-20/h3-15,23-24H,2,16H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPHNLBMVNMGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound has the highest molecular weight among the analogs due to its bulky 4-phenoxyphenyl-acetamide group.
- Its pyrrolo-triazole-dione core is more polar than pyrrolo-thiazolo-pyrimidines () but less polar than spiro-thiazole-isoxazoles ().
- Lipophilic substituents (e.g., ethylphenyl, phenoxyphenyl) likely reduce aqueous solubility compared to analogs with methoxy or ester groups .
Key Observations :
- The target compound’s synthesis likely parallels methods for fused heterocycles, such as cyclocondensation and coupling reactions, but specific yields are undocumented.
- SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar compounds, suggesting compatibility with the target compound’s characterization .
Table 3: Reported Bioactivities of Analogs
Key Observations :
- The target compound’s dione moiety may confer enzyme-inhibitory properties, similar to triazole-diones targeting proteases or kinases.
- Lack of direct evidence necessitates further in vitro testing to confirm hypothesized activities.
Biological Activity
The compound 2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide (CAS Number: 1052614-41-1) is a nitrogen-containing heterocyclic compound characterized by a complex pyrrolo-triazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.4 g/mol. The structure includes multiple functional groups such as amides and dioxo moieties that contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N5O4 |
| Molecular Weight | 445.4 g/mol |
| CAS Number | 1052614-41-1 |
Antimicrobial Activity
Research has indicated that compounds related to the pyrrolo[3,4-d]triazole framework exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives have moderate activity against various pathogens:
- Pseudomonas aeruginosa : Minimum Inhibitory Concentration (MIC) values around 50 μg/mL.
- Staphylococcus aureus : Comparable activity to standard antibiotics like ciprofloxacin.
- Candida albicans : MIC values indicating substantial antifungal activity.
This suggests that the compound may have potential as a therapeutic agent against bacterial and fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that derivatives of the pyrrolo-triazole class can inhibit cell proliferation in several cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. For example:
- Compounds similar to this one have shown cytotoxic effects against breast cancer and lung cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications .
Antioxidant Activity
The antioxidant capabilities of the compound are notable as well. It has been reported that derivatives can scavenge free radicals effectively:
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds within the pyrrolo[3,4-d]triazole class:
- Microwave-Assisted Synthesis : A study highlighted the microwave-assisted synthesis of pyrrole derivatives which exhibited significant hypolipidemic effects in hyperlipidemic rat models. This suggests potential cardiovascular benefits .
- Molecular Docking Studies : Computational studies have indicated that these compounds may interact favorably with specific biological targets such as enzymes involved in lipid metabolism .
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable profiles for further development in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
